1'-(4-oxo-4H-chromene-2-carbonyl)-3H-spiro[2-benzofuran-1,4'-piperidine]-3-one
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Overview
Description
1’-(4-oxo-4H-chromene-2-carbonyl)-3H-spiro[2-benzofuran-1,4’-piperidine]-3-one is a complex organic compound that belongs to the class of heterocyclic compounds. It features a unique spiro structure, which is a type of bicyclic system where two rings are connected through a single atom. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1’-(4-oxo-4H-chromene-2-carbonyl)-3H-spiro[2-benzofuran-1,4’-piperidine]-3-one typically involves multiple steps, starting from readily available starting materials. One common approach is the condensation of 4-oxo-4H-chromene-2-carboxylic acid with an appropriate amine under acidic or basic conditions . The reaction conditions can be optimized to favor the formation of the desired spiro compound. For example, the use of microwave-assisted synthesis has been reported to improve yields and reduce reaction times .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Additionally, the purification of the final product can be achieved through techniques such as recrystallization, chromatography, and distillation.
Chemical Reactions Analysis
Types of Reactions
1’-(4-oxo-4H-chromene-2-carbonyl)-3H-spiro[2-benzofuran-1,4’-piperidine]-3-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically employed.
Substitution: Reagents such as halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.
Scientific Research Applications
1’-(4-oxo-4H-chromene-2-carbonyl)-3H-spiro[2-benzofuran-1,4’-piperidine]-3-one has a wide range of scientific research applications, including:
Industry: The compound can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1’-(4-oxo-4H-chromene-2-carbonyl)-3H-spiro[2-benzofuran-1,4’-piperidine]-3-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation or cancer progression, thereby exerting anti-inflammatory or anticancer effects .
Comparison with Similar Compounds
Similar Compounds
4-oxo-4H-chromene-2-carboxylic acid: A precursor in the synthesis of the target compound.
2-(1,3-Benzothiazol-2-yl)-4H-chromen-4-one: Another chromene derivative with potential biological activities.
Spiro[1,4-benzothiazine-2,2’-chromene]-3,4’(3’H,4H)-dione: A related spiro compound with similar structural features.
Uniqueness
1’-(4-oxo-4H-chromene-2-carbonyl)-3H-spiro[2-benzofuran-1,4’-piperidine]-3-one is unique due to its specific spiro structure, which imparts distinct chemical and biological properties. Its ability to interact with multiple molecular targets and its potential for diverse applications make it a valuable compound in scientific research and drug discovery .
Properties
IUPAC Name |
1'-(4-oxochromene-2-carbonyl)spiro[2-benzofuran-3,4'-piperidine]-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17NO5/c24-17-13-19(27-18-8-4-2-6-15(17)18)20(25)23-11-9-22(10-12-23)16-7-3-1-5-14(16)21(26)28-22/h1-8,13H,9-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
APCBKQOAGSAZCE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC12C3=CC=CC=C3C(=O)O2)C(=O)C4=CC(=O)C5=CC=CC=C5O4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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